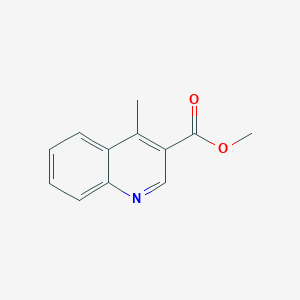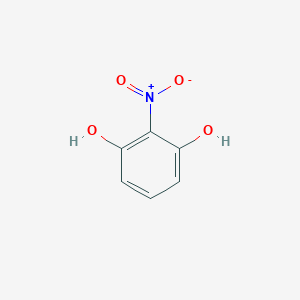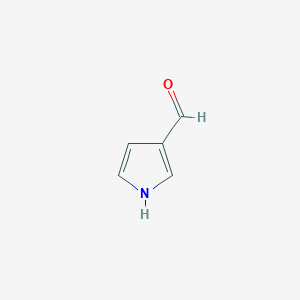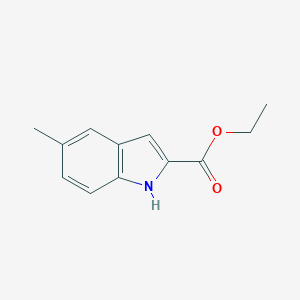![molecular formula C26H27N3O8 B108453 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 92565-34-9](/img/structure/B108453.png)
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as NNC 55-0396, is a compound that has been widely studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 is not fully understood, but it is believed to involve the modulation of calcium channels in cells. 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to selectively inhibit the L-type calcium channel in neuronal and vascular smooth muscle cells (Hansen et al., 2008; Jensen et al., 2015). This inhibition leads to a decrease in intracellular calcium levels, which can have various effects depending on the cell type and context.
Biochemische Und Physiologische Effekte
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to have various biochemical and physiological effects in different cell types and animal models. In neuronal cells, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to protect against glutamate-induced excitotoxicity and to improve cognitive function in animal models of Alzheimer's disease and stroke (Hansen et al., 2008; Jorgensen et al., 2015). In vascular smooth muscle cells, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to have vasodilatory effects and to reduce blood pressure in animal models of hypertension (Hansen et al., 2008; Jensen et al., 2015). In cancer cells, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to inhibit the growth of several types of cancer cells and to induce apoptosis (Jensen et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its synthesis method is well-established, which allows for reproducible results. Another advantage is that it has been shown to have potential therapeutic applications in several areas, which makes it a promising compound for further research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and contexts. Another limitation is that it has not yet been tested in clinical trials, which means that its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396. One direction is to further investigate its mechanism of action and its effects in different cell types and contexts. Another direction is to test its safety and efficacy in clinical trials for various therapeutic applications. Additionally, there is potential for the development of new derivatives of 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 with improved properties for specific applications. Overall, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 is a promising compound for further research in the field of drug discovery and development.
Synthesemethoden
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 can be synthesized using a multistep process involving the reaction of various starting materials. The synthesis method has been described in detail in several publications, including the patent US 2006/0199565 A1 and the journal article by B. H. Hansen et al. (2008).
Wissenschaftliche Forschungsanwendungen
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been studied for its potential therapeutic applications in several areas, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and stroke (Hansen et al., 2008; Jorgensen et al., 2015). In cardiovascular diseases, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to have vasodilatory effects and to reduce blood pressure in animal models of hypertension (Hansen et al., 2008; Jensen et al., 2015). In cancer, 3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 55-0396 has been shown to have anticancer effects and to inhibit the growth of several types of cancer cells (Jensen et al., 2015).
Eigenschaften
CAS-Nummer |
92565-34-9 |
|---|---|
Produktname |
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Molekularformel |
C26H27N3O8 |
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27N3O8/c1-4-36-25(32)21-15(2)28-16(3)22(23(21)17-8-7-9-18(14-17)29(34)35)26(33)37-13-12-27-24(31)19-10-5-6-11-20(19)30/h5-11,14,23,28,30H,4,12-13H2,1-3H3,(H,27,31) |
InChI-Schlüssel |
TWEGGXKWAQTRNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCNC(=O)C3=CC=CC=C3O)C)C |
Synonyme |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid Ethyl 2-[(2-hydroxybenzoyl)amino]ethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















